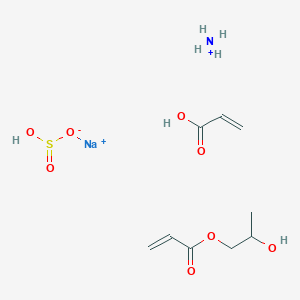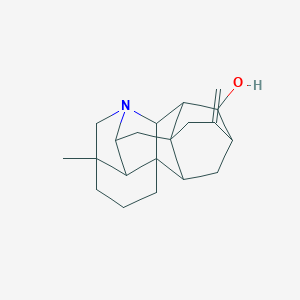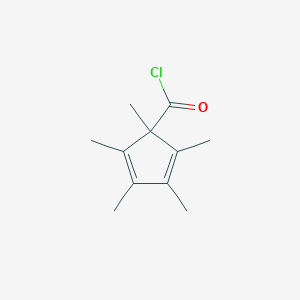
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid, also known as TIBA, is a synthetic compound that has been widely used in scientific research as a plant growth regulator and an inhibitor of polar auxin transport. TIBA has been found to have various biochemical and physiological effects on plants, and its mechanism of action has been extensively studied.
作用機序
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid acts by inhibiting the transport of the plant hormone auxin, which is essential for plant growth and development. It does this by blocking the activity of the PIN-FORMED (PIN) proteins, which are responsible for the polar transport of auxin in plants. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid binds to the hydrophobic pocket of the PIN proteins, preventing them from functioning properly and disrupting the polar transport of auxin.
Biochemical and Physiological Effects:
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been found to have various biochemical and physiological effects on plants. It has been shown to promote lateral root formation, inhibit shoot growth, and induce the formation of adventitious roots. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has also been found to promote fruit set in some plant species and prevent abscission in others. In addition, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been shown to affect the expression of various genes involved in plant growth and development.
実験室実験の利点と制限
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has several advantages for use in lab experiments. It is a potent inhibitor of polar auxin transport, making it an effective tool for studying the role of auxin in plant growth and development. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid is also relatively stable and easy to use in experiments. However, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has some limitations as well. It can be toxic to some plant species at high concentrations, and its effects can be influenced by environmental factors such as light and temperature.
将来の方向性
There are several future directions for research on 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid. One area of interest is the development of more specific inhibitors of polar auxin transport that can target specific PIN proteins. Another area of research is the study of 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid's effects on plant-microbe interactions and its potential as a biocontrol agent. Additionally, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid's potential as a tool for crop improvement and stress tolerance is an area of interest for future research.
合成法
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid can be synthesized by reacting 4-imidazolecarboxylic acid with trityl chloride in the presence of triethylamine. The resulting trityl-protected imidazole is then reacted with butyric anhydride in the presence of pyridine to give 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been widely used in scientific research as a plant growth regulator and an inhibitor of polar auxin transport. It has been found to have various applications in plant physiology, such as regulating plant growth and development, promoting fruit set, and preventing abscission. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has also been used in the study of plant hormone signaling pathways and the regulation of gene expression.
特性
IUPAC Name |
4-(1-tritylimidazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMTAHISORELK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464596 |
Source


|
| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid | |
CAS RN |
102676-84-6 |
Source


|
| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)









